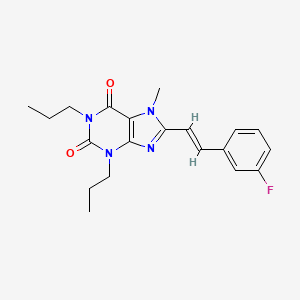
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride: is a chemical compound with the molecular formula C17H23NO2·HCl and a molecular weight of 309.831 g/mol . This compound is known for its unique structure, which includes a dibenzofuran core with a diethylamino methyl group and a hydrochloride salt. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Diethylamino Methyl Group: The diethylamino methyl group is introduced via a substitution reaction, where a suitable precursor is reacted with diethylamine under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino methyl group may interact with receptors or enzymes, modulating their activity. The dibenzofuran core may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((methylamino)methyl)-, hydrochloride
- 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((ethylamino)methyl)-, hydrochloride
Uniqueness
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride is unique due to the presence of the diethylamino methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
118638-14-5 |
|---|---|
Molekularformel |
C17H24ClNO2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
1-(diethylaminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)11-13-14(19)9-10-16-17(13)12-7-5-6-8-15(12)20-16;/h9-10,19H,3-8,11H2,1-2H3;1H |
InChI-Schlüssel |
DLGPFAAPUGBYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1C3=C(O2)CCCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


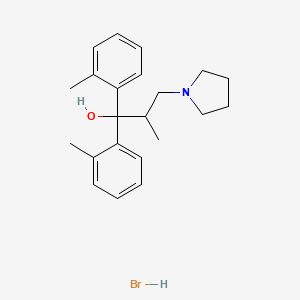
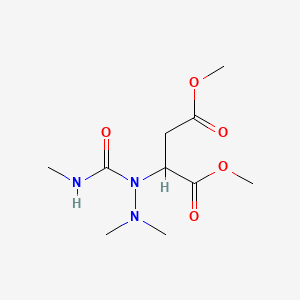

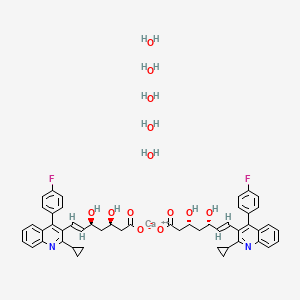
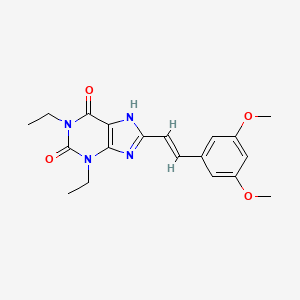
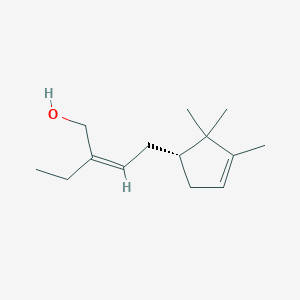
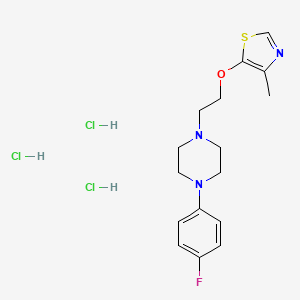

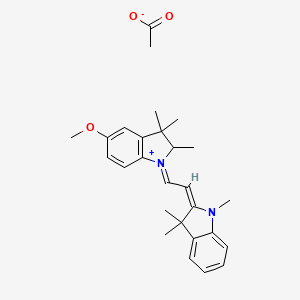

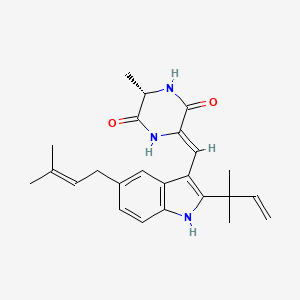
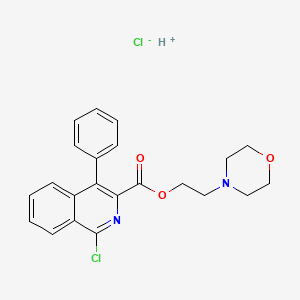
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
